molecular formula C13H15N5O B2582583 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine CAS No. 1280804-28-5

6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Cat. No. B2582583
CAS RN: 1280804-28-5
M. Wt: 257.297
InChI Key: BKHMPOXZHKESAA-UHFFFAOYSA-N
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Description

The compound “6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine” has a CAS Number of 1280804-28-5 . It has a molecular weight of 257.29 and its IUPAC name is 6-(3-methoxybenzyl)-4-methyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H15N5O/c1-8-11-12(14)15-16-13(11)18(17-8)7-9-4-3-5-10(6-9)19-2/h3-6,17H,7H2,1-2H3,(H2,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine, due to its complex structure, is part of the research in synthesizing diverse heterocyclic compounds. A study highlighted the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives through reactions involving compounds with similar structures. The reactions involved different active methylene compounds, halo compounds, and diazotization processes, showcasing the compound's utility in synthesizing complex heterocyclic compounds (Rateb, 2014).

Characterization Techniques

Another study focused on synthesizing and characterizing Schiff base ligands with structures similar to the given compound. The research detailed the synthesis, spectroscopic, spectrophotometric, and crystallographic investigations of these compounds. Tautomeric equilibria and crystal structure analyses were also part of the study, providing a deep insight into the molecular structure and properties of such compounds (Hayvalı et al., 2010).

Chemical Reactions and Transformations

The compound's structural framework makes it a candidate for various chemical reactions and transformations. Research has shown that compounds with similar structures can undergo reactions like Hofmann rearrangement, diazotization, and cyclization, leading to the formation of novel heterocyclic systems. Such reactions are pivotal in medicinal chemistry for the development of new therapeutic agents and in material science for creating new materials with unique properties (Deady & Devine, 2006).

Biological Activities and Applications

Antiproliferative Activities

In the realm of cancer research, derivatives of compounds structurally related to the given compound have shown promising antiproliferative activities. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, suggesting its potential use as an antiproliferative agent against human cancer cells (Minegishi et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-[(3-methoxyphenyl)methyl]-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-11-12(14)15-16-13(11)18(17-8)7-9-4-3-5-10(6-9)19-2/h3-6H,7H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIXYSSORHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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